molecular formula C19H24N2O3 B13720317 [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester

[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13720317
M. Wt: 328.4 g/mol
InChI Key: UJZIYUKYNOVYBA-UHFFFAOYSA-N
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Description

[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester: is an organic compound with a complex structure that includes an aminobenzyloxy group and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Aminobenzyloxy)-benzyl alcohol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group, enhancing the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of alkyl or aryl groups at the benzyl position.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A simpler compound with similar functional groups but lacking the ester moiety.

    Benzyl carbamate: Another related compound with a carbamate group but different substituents.

Uniqueness: [4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactions and interactions, making it more versatile compared to simpler analogs.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl N-[[4-[(4-aminophenyl)methoxy]phenyl]methyl]carbamate

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-12-14-6-10-17(11-7-14)23-13-15-4-8-16(20)9-5-15/h4-11H,12-13,20H2,1-3H3,(H,21,22)

InChI Key

UJZIYUKYNOVYBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)N

Origin of Product

United States

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